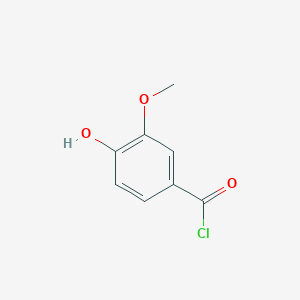

4-Hydroxy-3-methoxybenzoyl chloride

Description

BenchChem offers high-quality 4-Hydroxy-3-methoxybenzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-3-methoxybenzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H7ClO3 |

|---|---|

Molecular Weight |

186.59 g/mol |

IUPAC Name |

4-hydroxy-3-methoxybenzoyl chloride |

InChI |

InChI=1S/C8H7ClO3/c1-12-7-4-5(8(9)11)2-3-6(7)10/h2-4,10H,1H3 |

InChI Key |

NROWLQUIWQQSLF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)Cl)O |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of 4-Hydroxy-3-methoxybenzoyl chloride

An In-depth Technical Guide to 4-Hydroxy-3-methoxybenzoyl Chloride: Synthesis, Properties, and Applications in Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 4-hydroxy-3-methoxybenzoyl chloride, a pivotal reagent in organic synthesis and drug development. We will move beyond a superficial overview to dissect its chemical behavior, offer field-proven experimental insights, and contextualize its applications within the broader landscape of medicinal chemistry.

Core Molecular Profile and Physicochemical Properties

4-Hydroxy-3-methoxybenzoyl chloride, also known as vanilloyl chloride, is an acyl chloride derivative of vanillic acid. Its structure is characterized by a benzene ring substituted with a hydroxyl group, a methoxy group, and a reactive acyl chloride functional group. This unique combination of functional groups dictates its chemical reactivity and utility.

Table 1: Physicochemical Properties of 4-Hydroxy-3-methoxybenzoyl Chloride

| Property | Value | Source |

| CAS Number | 15962-46-6 | |

| Molecular Formula | C8H7ClO3 | |

| Molecular Weight | 186.59 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 77-81 °C | |

| Boiling Point | Decomposes | N/A |

| Solubility | Soluble in aprotic organic solvents (e.g., THF, DCM, ethyl acetate). Reacts with protic solvents (e.g., water, alcohols). | General Knowledge |

The presence of the electron-donating hydroxyl and methoxy groups on the aromatic ring influences the reactivity of the acyl chloride. The methoxy group at the meta position and the hydroxyl group at the para position to the acyl chloride activate the ring towards electrophilic substitution, while also modulating the electrophilicity of the carbonyl carbon.

Synthesis and Purification: A Practical Approach

The synthesis of 4-hydroxy-3-methoxybenzoyl chloride is most commonly achieved by the reaction of vanillic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The choice of reagent is critical and depends on the desired scale and purity.

Recommended Synthetic Protocol: Thionyl Chloride Method

This method is widely employed due to the cost-effectiveness of thionyl chloride and the ease of byproduct removal (SO₂ and HCl are gaseous).

Step-by-Step Protocol:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add vanillic acid (1 equivalent).

-

Solvent Addition: Suspend the vanillic acid in a suitable anhydrous aprotic solvent, such as toluene or dichloromethane (DCM).

-

Reagent Addition: Slowly add thionyl chloride (1.5-2.0 equivalents) to the suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction Progression: Heat the mixture to reflux (typically 40-60 °C) and monitor the reaction progress by TLC or by observing the cessation of gas evolution.

-

Work-up: Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to yield the final product as a crystalline solid.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The acyl chloride is highly reactive towards water, which would lead to the hydrolysis back to vanillic acid. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.

-

Excess Thionyl Chloride: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid.

-

DMF Catalyst: DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate, which is more reactive towards the carboxylic acid.

Caption: Synthetic workflow for 4-hydroxy-3-methoxybenzoyl chloride.

Reactivity and Mechanistic Considerations

The reactivity of 4-hydroxy-3-methoxybenzoyl chloride is dominated by the acyl chloride group, which is a potent electrophile. It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles.

Reactions with Nucleophiles

-

Alcohols: Reacts with alcohols to form esters. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl byproduct.

-

Amines: Reacts with primary and secondary amines to form amides. Similar to esterification, a base is required.

-

Water: Hydrolyzes readily in the presence of water to regenerate vanillic acid.

The phenolic hydroxyl group can also participate in reactions, but it is less reactive than the acyl chloride. Under certain conditions, it can be acylated or alkylated.

Caption: Reactivity of 4-hydroxy-3-methoxybenzoyl chloride with nucleophiles.

Applications in Drug Development

The vanilloid moiety is a common scaffold in many biologically active compounds. 4-Hydroxy-3-methoxybenzoyl chloride serves as a key building block for the synthesis of these molecules.

-

Capsaicin Analogs: It is used in the synthesis of capsaicin analogs, which are investigated for their analgesic properties. The acyl chloride can be coupled with various amines to generate a library of compounds for structure-activity relationship (SAR) studies.

-

Antimicrobial Agents: The vanilloyl group has been incorporated into various heterocyclic systems to develop novel antimicrobial agents.

-

Anticancer Drugs: Some vanilloid-containing compounds have shown promising anticancer activity, and 4-hydroxy-3-methoxybenzoyl chloride is a crucial intermediate in their synthesis.

Handling, Storage, and Safety

Safety Precautions:

-

4-Hydroxy-3-methoxybenzoyl chloride is corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

In case of contact with skin or eyes, flush immediately with copious amounts of water.

-

It reacts with water to produce hydrochloric acid, which is also corrosive.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

It is sensitive to moisture and should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Conclusion

4-Hydroxy-3-methoxybenzoyl chloride is a versatile and valuable reagent in organic synthesis, particularly in the field of drug discovery. Its unique combination of functional groups allows for the facile introduction of the vanilloyl moiety into a wide range of molecules. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the laboratory.

References

Technical Whitepaper: Solubility Profile and Handling of Vanilloyl Chloride (4-Hydroxy-3-methoxybenzoyl chloride)

Part 1: Executive Summary & Core Directive

The Paradox of Solubility vs. Stability

For researchers working with 4-Hydroxy-3-methoxybenzoyl chloride (Vanilloyl chloride; CAS: 55828-12-1), standard solubility parameters (LogP,

Core Directive: Do not treat this compound as a stable reagent to be dissolved and stored. It must be treated as a transient intermediate . Attempting to dissolve it in protic solvents (methanol, water) will result in immediate decomposition. Dissolving it in non-polar solvents without protecting the phenolic hydroxyl group risks intermolecular self-polymerization (polyesterification).

This guide defines the Solvent Compatibility Matrix required to handle this compound effectively in drug development workflows, specifically for linker synthesis and PROTAC design.

Part 2: Physicochemical Profile & Reactivity Mechanisms

To understand the solubility behavior, we must first analyze the competing reaction pathways that occur upon solvation.

The "Dual Functionality" Risk

The molecule contains two antagonistic functional groups:

-

Acyl Chloride (-COCl): Highly reactive electrophile.

-

Phenolic Hydroxyl (-OH): Nucleophile (especially if deprotonated).

In a concentrated solution or solid state, Molecule A's phenol attacks Molecule B's acid chloride, releasing HCl and forming a polyester. This reaction is accelerated by basic solvents (Pyridine, Et3N) often used as solubility enhancers.

Decomposition Pathways (Graphviz Visualization)

The following diagram illustrates the fate of Vanilloyl chloride in various solvent environments.

Figure 1: Reaction pathways dictating solvent choice. Red paths indicate sample destruction; Green indicates successful solvation.

Part 3: Solvent Compatibility Matrix

The following table categorizes solvents based on their utility for 4-Hydroxy-3-methoxybenzoyl chloride .

| Solvent Class | Specific Solvent | Compatibility | Technical Notes |

| Halogenated | Dichloromethane (DCM) | High | Preferred solvent. Excellent solubility for the aromatic backbone. Must be anhydrous to prevent hydrolysis. |

| Halogenated | Chloroform ( | High | Good alternative to DCM. Acidic nature of chloroform stabilizes the acid chloride slightly. |

| Ethers | THF (Tetrahydrofuran) | Medium | Good solubility, but commercial THF often contains peroxides/water. Must be distilled/dried. |

| Ethers | Diethyl Ether | Medium | Lower solubility than DCM. Risk of precipitation at high concentrations. |

| Aromatics | Toluene / Benzene | High | Excellent for heating reactions (reflux). Often used during the synthesis from thionyl chloride. |

| Protics | Water | NONE | Destructive. Hydrolyzes to Vanillic acid immediately. |

| Protics | Methanol / Ethanol | NONE | Destructive. Converts acid chloride to methyl/ethyl vanillate. |

| Polar Aprotic | DMF / DMSO | Low | Risky. While solubility is high, these solvents can catalyze decomposition or react with the acid chloride (Vilsmeier-Haack type side reactions with DMF). |

The "In-Situ" Heuristic

Because the isolated solid is unstable, the most authoritative protocol is to generate the compound in situ and use it immediately in the same solvent system.

-

Solvent of Choice: Toluene or DCM.

-

Reasoning: These solvents dissolve the precursor (Vanillic Acid) and the reagent (Thionyl Chloride) while remaining inert to the product.

Part 4: Experimental Protocols

Protocol A: Synthesis and Solubilization (Self-Validating)

This protocol ensures the compound is generated in a dissolved state, bypassing the risks of isolation.

Reagents:

-

Vanillic Acid (1.0 eq)

-

Thionyl Chloride (

) (1.5 eq) -

Solvent: Anhydrous Toluene or DCM.

Workflow:

-

Suspension: Suspend Vanillic Acid in anhydrous Toluene under Argon atmosphere.

-

Activation: Add

dropwise.[4] Add catalytic DMF.[5][6] -

Reflux: Heat to reflux (80°C for Toluene) for 2-3 hours.

-

Validation: The suspension will clear, becoming a homogeneous yellow/amber solution. This visual cue confirms the formation of the acid chloride (which is more soluble in organic solvents than the carboxylic acid precursor).

-

-

Purification (Evaporation): Remove excess

and solvent under vacuum. -

Re-solvation: Immediately redissolve the residue in Anhydrous DCM for the downstream coupling reaction.

Handling the "Free" Phenol

If your application requires the free phenol (unprotected), you must perform coupling reactions (e.g., amide bond formation) at low temperatures (0°C to -78°C) .

-

Why: At low temperatures, the intermolecular reaction (phenol attacking acid chloride) is kinetically slower than the reaction with a primary amine added to the mixture.

Part 5: Applications in Drug Development[7]

Linker Synthesis for PROTACs

Vanilloyl chloride is a structural scaffold used to build PROTAC (Proteolysis Targeting Chimera) linkers. The methoxy and hydroxy groups provide handles for further functionalization, while the rigid benzene ring defines the spatial orientation of the linker.

Workflow Visualization

The following diagram details the standard operating procedure (SOP) for utilizing this compound in a coupling reaction.

Figure 2: Standard Operating Procedure for generating and solubilizing Vanilloyl Chloride.

Part 6: References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14539878, 4-Hydroxy-3-methoxybenzoyl chloride. Retrieved from [Link]

-

Master Organic Chemistry. Thionyl Chloride (SOCl2) – Reaction With Carboxylic Acids. Retrieved from [Link]

Sources

- 1. 4-Hydroxy-3-methoxybenzoyl chloride | C8H7ClO3 | CID 14539878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methoxybenzoyl chloride | 100-07-2 [chemicalbook.com]

- 3. autonomic.beckman.illinois.edu [autonomic.beckman.illinois.edu]

- 4. dial.uclouvain.be [dial.uclouvain.be]

- 5. pjoes.com [pjoes.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

Technical Guide: 3,4-Dimethoxybenzoyl Chloride (CAS 3535-37-3)

Topic: CAS 3535-37-3 (3,4-Dimethoxybenzoyl Chloride) Physical and Chemical Characteristics Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Critical Parameters for Synthesis, Stability, and Pharmaceutical Application[1]

Executive Summary

3,4-Dimethoxybenzoyl chloride (CAS 3535-37-3), also known as Veratroyl chloride, is a high-value electrophilic building block essential in the synthesis of isoquinoline alkaloids, benzothiazoles, and various active pharmaceutical ingredients (APIs).[1][2][3] Its utility stems from the high reactivity of the acyl chloride moiety combined with the electron-donating properties of the dimethoxy-substituted benzene ring.

This guide provides a rigorous analysis of its physicochemical properties, stability profiles, and synthetic utility, designed to support decision-making in medicinal chemistry and process development.

Chemical Identity & Physical Characteristics

Understanding the physical state and solubility profile of 3,4-Dimethoxybenzoyl chloride is prerequisite for designing scalable reaction protocols. Unlike its parent acid (veratric acid), the chloride derivative exhibits significant moisture sensitivity, necessitating strict anhydrous handling.

Core Identity Data

| Parameter | Specification |

| Chemical Name | 3,4-Dimethoxybenzoyl chloride |

| Synonyms | Veratroyl chloride; 3,4-Dimethoxybenzoic acid chloride |

| CAS Number | 3535-37-3 |

| Molecular Formula | C₉H₉ClO₃ |

| Molecular Weight | 200.62 g/mol |

| SMILES | COC1=C(OC)C=C(C=C1)C(Cl)=O |

| Structure | Benzoyl chloride substituted at positions 3 and 4 with methoxy groups |

Physical Properties Table

| Property | Value | Contextual Note |

| Appearance | Off-white to gray crystalline solid | Discoloration often indicates hydrolysis or oxidation. |

| Melting Point | 70–73 °C | Sharp melting point range is a primary indicator of purity. |

| Boiling Point | 141–144 °C @ 4 Torr | High boiling point requires vacuum distillation for purification. |

| Density | ~1.28 g/cm³ (Predicted) | Denser than common organic solvents (e.g., Toluene, THF). |

| Solubility | Soluble in Toluene, Benzene, DCM, THF | Critical: Reacts violently with water and alcohols. |

| Flash Point | >110 °C | Combustible; requires standard fire safety protocols. |

Scientific Insight: The solubility profile dictates the choice of reaction solvent. Toluene is the preferred solvent for industrial scale-up because it is non-nucleophilic (unlike alcohols), forms an azeotrope with water (allowing drying of the system prior to addition), and solubilizes the aromatic core effectively.

Chemical Reactivity & Stability Profile

The utility of CAS 3535-37-3 lies in its acyl chloride functionality . This group is highly electrophilic, making the molecule susceptible to nucleophilic attack. This reactivity is a double-edged sword: it facilitates rapid coupling reactions but imposes severe stability constraints.

Mechanism of Instability (Hydrolysis)

Upon exposure to atmospheric moisture, 3,4-Dimethoxybenzoyl chloride hydrolyzes back to Veratric acid and Hydrochloric acid (HCl). This reaction is autocatalytic; the generated HCl can further catalyze degradation in the presence of trace moisture.

-

Storage Requirement: Inert atmosphere (Argon/Nitrogen) at 2–8 °C.

-

Handling: Use of Schlenk lines or gloveboxes is recommended for high-purity applications.

Key Reaction Pathways

The following diagram illustrates the primary reaction pathways utilized in drug discovery. The electron-rich aromatic ring (due to methoxy groups) makes the molecule an excellent substrate for downstream cyclization reactions, such as the Bischler-Napieralski reaction.

Figure 1: Reactivity profile of CAS 3535-37-3 showing degradation pathways (Red) and synthetic utility (Green/Yellow).

Synthesis & Manufacturing Protocol

For researchers requiring fresh reagent or validating suppliers, the synthesis from Veratric acid is the industry standard. The protocol below emphasizes stoichiometric control and gas management (SO₂ and HCl evolution).

Validated Synthesis Workflow

Reaction: Veratric Acid + SOCl₂ → Veratroyl Chloride + SO₂↑ + HCl↑

Reagents:

-

Veratric Acid (3,4-Dimethoxybenzoic acid): 1.0 eq (e.g., 10.0 g)

-

Thionyl Chloride (SOCl₂): 2.0 eq (Excess ensures completion)

-

Solvent: Anhydrous Benzene or Toluene (5 vol)

-

Catalyst: Pyridine or DMF (Catalytic amount, 2-3 drops)

Step-by-Step Protocol:

-

Setup: Equip a 2-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂). Connect the outlet to a caustic scrubber (NaOH solution) to neutralize acidic gases.

-

Dissolution: Suspend Veratric acid (10.0 g) in dry Toluene (50 mL). Add catalytic Pyridine.

-

Addition: Add Thionyl chloride dropwise at room temperature.

-

Reaction: Heat the mixture to 70–80 °C. Maintain reflux for 2–3 hours. The solution should become clear as the acid converts to the soluble acid chloride.

-

Work-up: Evaporate the solvent and excess Thionyl chloride under reduced pressure (rotary evaporator).

-

Purification: The residue (crude oil) often solidifies upon cooling. For high purity, recrystallize from dry hexane or distill under vacuum.

Figure 2: Step-wise synthesis workflow for the conversion of Veratric Acid to 3,4-Dimethoxybenzoyl Chloride.

Analytical Methods & Quality Control

To ensure the integrity of CAS 3535-37-3 prior to use in sensitive steps (e.g., enantioselective synthesis), the following analytical battery is recommended.

Purity Assessment

-

Melting Point Analysis: The most rapid check. A depressed melting point (<70 °C) indicates significant hydrolysis to veratric acid.

-

Titration: Indirect titration of the chloride content. Hydrolyze a sample in water and titrate the liberated HCl with standardized NaOH.

-

Target: >98% theoretical chloride content.[1]

-

Spectroscopic Identification

-

IR Spectroscopy: Look for the characteristic Acyl Chloride C=O stretch at ~1770 cm⁻¹ .

-

Note: A broad peak at 1680 cm⁻¹ suggests contamination with the carboxylic acid.

-

-

¹H-NMR (CDCl₃):

-

δ 3.95 (s, 3H, OCH₃)

-

δ 3.97 (s, 3H, OCH₃)

-

δ 6.9–7.8 (m, 3H, Aromatic protons)

-

Absence check: Ensure no broad singlet at δ ~11.0 (COOH proton).

-

References

-

Matrix Fine Chemicals. 3,4-Dimethoxybenzoyl Chloride | CAS 3535-37-3.[1][2][3][4][5][6] Retrieved from

-

CAS Common Chemistry. 3,4-Dimethoxybenzoyl chloride.[1][3][7][4] American Chemical Society.[7] Retrieved from [7]

-

Sigma-Aldrich. 3,4-Dimethoxybenzoyl chloride 98% Product Specification. Retrieved from

-

Cheméo. Chemical Properties of 3,4-Dimethoxybenzoyl chloride (CAS 3535-37-3). Retrieved from

-

BenchChem. Synthesis routes of 3,4-Dimethoxybenzoyl chloride. Retrieved from

-

TCI America. 3,4-Dimethoxybenzoyl Chloride Safety Data Sheet. Retrieved from

Sources

- 1. 3,4-Dimethoxybenzoyl Chloride , ≥98.0%(GC) , 3535-37-3 - CookeChem [cookechem.com]

- 2. 3,4-DIMETHOXYBENZOYL CHLORIDE(3535-37-3) MS [m.chemicalbook.com]

- 3. 3,4-Dimethoxybenzoyl chloride (CAS 3535-37-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 3535-37-3|3,4-Dimethoxybenzoyl chloride|BLD Pharm [bldpharm.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. Synthesis routes of 3,4-Dimethoxybenzoyl chloride [benchchem.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

Technical Analysis: Molecular Weight and Formula Characterization of Vanilloyl Chloride

CAS: 55828-12-1 | Formula:

Executive Summary

This technical guide provides a rigorous analysis of Vanilloyl Chloride (4-Hydroxy-3-methoxybenzoyl chloride), a critical yet reactive intermediate in the synthesis of vanilloids and pharmaceutical precursors.[1] Unlike stable reagents, vanilloyl chloride presents unique analytical challenges due to its dual functionality: an electrophilic acyl chloride group and a nucleophilic phenolic hydroxyl group.[1] This duality creates a high risk of self-polymerization and hydrolysis.[1]

This document outlines the exact molecular parameters, synthesis pathways, and—most importantly—the derivatization-based analytical protocols required to validate its identity without degradation artifacts.

Part 1: Fundamental Chemical Identity

The accurate characterization of Vanilloyl Chloride begins with its fundamental constants. Note that the molecular weight provided here is for the monoisotopic mass, which is critical for High-Resolution Mass Spectrometry (HRMS) validation.

Table 1: Physicochemical Profile

| Parameter | Value | Technical Note |

| IUPAC Name | 4-Hydroxy-3-methoxybenzoyl chloride | - |

| CAS Registry Number | 55828-12-1 | Distinct from Vanillyl Chloride (chloromethyl derivative).[1][2][3][4] |

| Molecular Formula | - | |

| Molecular Weight (Avg) | 186.59 g/mol | Used for stoichiometric calculations.[1] |

| Monoisotopic Mass | 186.0084 Da | Target mass for HRMS ( |

| Physical State | Yellow oil / Low-melting solid | Highly moisture-sensitive; fumes in air (releases HCl).[1] |

| Solubility | Aprotic solvents ( | Reacts violently with water and alcohols.[1] |

Structural Analysis

The molecule consists of a benzene ring substituted with:

-

Position 1: Acyl chloride group (

) – Highly reactive electrophile.[1] -

Position 3: Methoxy group (

) – Electron-donating.[1] -

Position 4: Hydroxyl group (

) – Nucleophilic.[1]

Critical Stability Warning: Because the molecule contains both a nucleophile (

Part 2: Synthesis and Reaction Logic

To analyze vanilloyl chloride, one must often generate it in situ.[1] The standard synthesis utilizes Vanillic Acid and Thionyl Chloride (

Reaction Mechanism

[1]Experimental Control Points:

-

Anhydrous Conditions: Moisture competes with

, reverting the product to Vanillic Acid.[1] -

Gas Evolution: The release of

and -

Protection Strategy: In high-purity applications, the 4-OH group is often protected (e.g., Acetyl Vanilloyl Chloride) to prevent the self-polymerization described above.[1]

Part 3: Analytical Methodologies (Derivatization Protocols)

Direct analysis of Vanilloyl Chloride by Reverse-Phase HPLC is impossible because the aqueous mobile phase will instantly hydrolyze the sample back to Vanillic Acid.[1] Similarly, direct GC analysis can lead to thermal degradation.[1]

The Solution: A self-validating derivatization protocol using Methanolysis.[1]

Protocol A: Methyl Ester Derivatization for GC-MS

This protocol converts the unstable acid chloride into stable Methyl Vanillate, which can be quantitatively analyzed.[1]

Reagents:

-

Sample: Crude Vanilloyl Chloride reaction mixture.

-

Quenching Agent: Anhydrous Methanol (excess).[1]

-

Base: Pyridine or Triethylamine (to scavenge HCl).[1]

Step-by-Step Methodology:

-

Sampling: Under nitrogen flow, withdraw

of the Vanilloyl Chloride reaction mixture. -

Quenching: Immediately inject into a vial containing

anhydrous Methanol and-

Chemistry:

.[1]

-

-

Incubation: Vortex for 30 seconds. Allow to stand for 5 minutes at room temperature.

-

Analysis: Inject

into GC-MS.

Interpretation:

-

Target Peak: Methyl Vanillate (MW 182.17 g/mol ).[1]

-

Impurity Peak: Vanillic Acid (MW 168.15 g/mol ) – Indicates moisture contamination or incomplete conversion before quenching.[1]

-

Calculation: The molar amount of Methyl Vanillate detected equals the molar amount of Vanilloyl Chloride originally present.[1]

Protocol B: HRMS Direct Infusion (Non-Aqueous)

For exact mass confirmation without derivatization, use Atmospheric Pressure Chemical Ionization (APCI) in a completely non-protic solvent (e.g., dry Dichloromethane).[1]

-

Target Ion:

or similar adducts depending on the ionization source, but often the hydrolyzed -

Recommendation: Rely on Protocol A for quantitation and Protocol B only for qualitative confirmation of the carbon skeleton.

Part 4: Visualization of Reaction Pathways

The following diagram illustrates the synthesis, the risk of polymerization, and the analytical derivatization pathway.

Figure 1: Reaction workflow showing the synthesis of Vanilloyl Chloride, its instability pathways (polymerization/hydrolysis), and the stabilization via methanolysis for analytical verification.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14539878, 4-Hydroxy-3-methoxybenzoyl chloride. Retrieved from [Link]

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[1] Oxford University Press.[1] (Standard reference for Acyl Chloride synthesis mechanisms via Thionyl Chloride).

Sources

The Dual-Faceted Reactivity of 4-Hydroxy-3-methoxybenzoyl Chloride: A Guide to Strategic Acylation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-3-methoxybenzoyl chloride, commonly known as vanilloyl chloride, is a valuable acylating agent derived from vanillin, a widely accessible bio-sourced building block.[1] Its structure presents a compelling yet challenging dichotomy for the synthetic chemist: a highly reactive electrophilic acyl chloride function juxtaposed with a nucleophilic phenolic hydroxyl group on the same aromatic scaffold. This guide provides an in-depth analysis of the reactivity profile of vanilloyl chloride, moving beyond a simple recitation of protocols to explain the causal factors governing its behavior. We will explore the electronic and steric influences on its reactivity, the inherent challenge of self-esterification, and the strategic necessity of protecting group chemistry to achieve selective and high-yielding acylations. This document serves as a technical resource for researchers in organic synthesis and drug development, offering field-proven insights, self-validating experimental designs, and authoritative references to support key mechanistic claims.

The Molecular Dichotomy: Understanding Core Reactivity

Acyl chlorides are among the most reactive derivatives of carboxylic acids, a property that makes them powerful acylating agents.[2] Their reactivity is rooted in the strong electron-withdrawing inductive effects of the carbonyl oxygen and the chlorine atom, which render the carbonyl carbon exceptionally electrophilic. Furthermore, the chloride ion is an excellent leaving group, facilitating the completion of nucleophilic acyl substitution reactions.[2][3]

The reactivity of 4-hydroxy-3-methoxybenzoyl chloride is modulated by the substituents on the benzene ring:

-

Acyl Chloride (-COCl): The primary site of electrophilicity. It readily undergoes nucleophilic attack by alcohols, amines, and other nucleophiles.[4] The reaction proceeds via a classic nucleophilic acyl substitution mechanism, involving the formation of a transient tetrahedral intermediate followed by the elimination of the chloride ion.[2][3][5]

-

Phenolic Hydroxyl (-OH): This group is a potent electron-donating group through resonance (+M effect) and a nucleophile in its own right. Its presence is the single most critical factor complicating the use of vanilloyl chloride.

-

Methoxy Group (-OCH₃): This group also donates electron density to the ring via resonance, which can slightly temper the electrophilicity of the carbonyl carbon compared to unsubstituted benzoyl chloride.

This combination of a strong electrophile and a nucleophile within the same molecule creates a significant challenge: intermolecular self-esterification , leading to the formation of dimers, oligomers, and often-insoluble polymers.[6] This side reaction competes with the desired acylation of an external nucleophile, reducing yields and complicating purification.

Key Acylation Methodologies: Self-Validating Protocols

The following protocols are designed as self-validating systems. Success is not merely the formation of a product, but the formation of the correct product, cleanly and in high yield, validated at each stage by standard analytical techniques (TLC, NMR, MS).

Protocol 1: Direct Amidation via Schotten-Baumann Reaction

This protocol attempts the direct acylation of an amine without hydroxyl protection. It is presented to illustrate the challenges and is only suitable for highly reactive amines where the rate of intermolecular acylation significantly exceeds the rate of self-esterification. The German chemist Carl Schotten first described this method for synthesizing amides from amines and acid chlorides. [7] Objective: To synthesize N-benzyl-4-hydroxy-3-methoxybenzamide.

Methodology:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve benzylamine (1.0 eq.) and sodium hydroxide (1.2 eq.) in a 2:1 mixture of dichloromethane (DCM) and water.

-

Cooling: Immerse the flask in an ice-water bath and stir the biphasic mixture vigorously for 15 minutes.

-

Acyl Chloride Addition: Dissolve 4-hydroxy-3-methoxybenzoyl chloride (1.1 eq.) in DCM. Add this solution dropwise to the cooled amine solution over 30 minutes, maintaining a temperature below 5°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

-

Validation (In-Process): Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 1:1 mixture of ethyl acetate and hexanes. The starting acyl chloride is highly reactive and should be consumed quickly. Look for the appearance of a new, higher Rf spot corresponding to the amide product. A significant amount of material remaining at the baseline may indicate polymer formation.

-

Workup: Separate the organic layer. Wash with 1M HCl (to remove excess amine), then with saturated sodium bicarbonate solution, and finally with brine.

-

Purification & Validation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization. Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Expected Outcome & Trustworthiness: Yields can be variable and are highly dependent on the amine's nucleophilicity. The self-validating nature of this protocol lies in the rigorous analysis of the crude and purified material. The presence of broad, unresolved peaks in the NMR spectrum or a smear on the TLC plate would invalidate the run, confirming that self-esterification is a dominant pathway.

Protocol 2: Robust Esterification using a Protection Strategy

This multi-step protocol represents the gold standard for using vanilloyl chloride chemistry, ensuring a clean, selective, and high-yielding reaction.

Objective: To synthesize isobutyl 4-hydroxy-3-methoxybenzoate.

Part A: Benzyl Protection of Vanillic Acid

-

Dissolve vanillic acid (1.0 eq.) and potassium carbonate (2.5 eq.) in dimethylformamide (DMF).

-

Add benzyl bromide (1.2 eq.) and heat the mixture to 80°C for 4 hours.

-

Validation: Monitor by TLC until the starting vanillic acid spot is consumed.

-

Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer extensively with water to remove DMF, then with brine.

-

Dry, concentrate, and purify by recrystallization to obtain 4-(benzyloxy)-3-methoxybenzoic acid. Confirm structure by NMR.

Part B: Formation of the Protected Acyl Chloride

-

Safety: Perform this step in a well-ventilated fume hood. Thionyl chloride is corrosive and reacts with moisture to release toxic gases. [8]2. Suspend the protected acid from Part A (1.0 eq.) in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops).

-

Add thionyl chloride (SOCl₂) (1.5 eq.) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and then gently reflux for 2 hours until gas evolution ceases and the solution is clear.

-

Validation: This step is typically driven to completion and the product used directly. The absence of the broad carboxylic acid -OH peak in the IR spectrum of an aliquot would confirm conversion.

-

Remove all volatiles under high vacuum. The resulting 4-(benzyloxy)-3-methoxybenzoyl chloride is a moisture-sensitive solid. [9] Part C: Acylation of Isobutyl Alcohol

-

Under an anhydrous nitrogen atmosphere, dissolve isobutyl alcohol (1.0 eq.) and pyridine (1.2 eq.) in anhydrous DCM.

-

Cool the solution to 0°C.

-

Add a solution of the protected acyl chloride from Part B (1.1 eq.) in anhydrous DCM dropwise.

-

Stir at room temperature for 3 hours.

-

Validation: Monitor by TLC for the complete consumption of the acyl chloride and the appearance of the protected ester product.

-

Perform an aqueous workup as described in Protocol 1, Step 6. Purify by column chromatography.

Part D: Deprotection to Yield Final Product

-

Dissolve the purified protected ester from Part C in ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Stir the mixture under an atmosphere of hydrogen gas (using a balloon or Parr shaker) until TLC analysis shows complete removal of the benzyl group.

-

Validation: The product will have a lower Rf on TLC than the starting material.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate to yield the final product, isobutyl 4-hydroxy-3-methoxybenzoate. Confirm final structure and purity by NMR and MS.

Data Summary: Reactivity Profile at a Glance

| Reaction Type | Reagent State | Nucleophile | Typical Conditions | Major Product | Key Challenges & Side Reactions |

| Amidation | Unprotected | Primary/Secondary Amine | Schotten-Baumann (aq. base) | N-Substituted Amide | Polymerization , low yield, difficult purification. [6] |

| Esterification | Unprotected | Alcohol | Pyridine, DMAP | Ester | Very low yield, polymerization is the major pathway . |

| Friedel-Crafts | Unprotected | Arene | Lewis Acid (e.g., AlCl₃) | Aryl Ketone | Complexation of Lewis acid with -OH , polymerization, potential demethylation. [10] |

| Amidation | Protected (-OBn) | Primary/Secondary Amine | Anhydrous, Pyridine/TEA | Protected Amide | Clean reaction, requires subsequent deprotection step. |

| Esterification | Protected (-OBn) | Alcohol | Anhydrous, Pyridine/TEA | Protected Ester | Clean reaction, requires subsequent deprotection step. |

| Friedel-Crafts | Protected (-OBn) | Arene | Lewis Acid (e.g., AlCl₃) | Protected Aryl Ketone | Clean acylation, requires subsequent deprotection step. |

Safety and Handling of Acyl Chlorides

4-Hydroxy-3-methoxybenzoyl chloride, like all acyl chlorides, demands careful handling.

-

Moisture Sensitivity: It reacts exothermically, and sometimes violently, with water (including atmospheric moisture) to produce corrosive hydrogen chloride (HCl) gas. [11]All reactions must be conducted under strictly anhydrous conditions in a well-ventilated fume hood. [2]* Corrosivity & Health Hazards: It is corrosive to skin and eyes and is a lachrymator (tear-inducing agent). [8][12][13]Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [8]* Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. Slow decomposition can lead to pressure buildup in sealed containers over time. [11]

Conclusion

4-Hydroxy-3-methoxybenzoyl chloride is a potent acylating agent whose utility is defined by its bifunctional nature. A naive approach treating it as a simple benzoyl chloride derivative will inevitably lead to polymerization and low yields. The key to unlocking its synthetic potential lies in a strategic approach that acknowledges and mitigates the nucleophilicity of the phenolic hydroxyl group. By employing a robust protection-acylation-deprotection workflow, researchers can harness the power of this bio-sourced building block to cleanly and efficiently construct complex esters, amides, and ketones, paving the way for innovations in drug discovery and materials science.

References

-

4-METHOXYBENZOYL CHLORIDE - CAMEO Chemicals - NOAA . Provides reactivity data, including water reactivity and decomposition hazards.

-

Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives (2026). ResearchGate . Discusses derivatives of vanillin, the precursor to vanilloyl chloride.

-

4-Methoxybenzoyl chloride - SAFETY DATA SHEET (2025). Fisher Scientific . Safety and handling information for a related acyl chloride.

-

SAFETY DATA SHEET - Thermo Fisher Scientific (2025) . Provides general safety and handling protocols for moisture-sensitive and corrosive acyl chlorides.

-

Phenol hydroxyl group protecting method based on propinyl etherification (2018). SciSpace . Describes general methods for protecting phenolic hydroxyl groups.

-

SAFETY DATA SHEET - TCI Chemicals . General storage and handling information for acyl chlorides.

-

material safety data sheet sds/msds - CDH Fine Chemical . Details hazards and handling for 4-methoxybenzoyl chloride, a structural analog.

-

Aroylation of 2- and 3-acetylthiophenes using benzoyl chloride, benzotrichloride, and their substituted derivatives. arkat usa . Discusses side reactions like demethylation during Friedel-Crafts acylation with a substituted benzoyl chloride.

-

A Comparative Guide to Acyl Chlorides in Organic Synthesis. Benchchem . Explains the high reactivity of acyl chlorides and the mechanism of acylation.

-

Alcoholic Hydroxyl Protection & Deprotection (2024). Suzhou Highfine Biotech . Outlines various protecting groups for hydroxyls, including methyl ethers and their cleavage.

-

Acylation Mechanism - A Level Chemistry Revision Notes. Save My Exams . Provides a clear overview of the nucleophilic addition-elimination mechanism for acyl chlorides.

-

Acyl Chlorides (A-Level). ChemistryStudent . Details the reactivity of acyl chlorides with various nucleophiles.

-

The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification. Scientific Research Publishing . Discusses the stability of various phenolic protecting groups, highlighting the robustness of bulky silyl ethers like TBDPS.

-

4-Hydroxy-3-methoxybenzoyl chloride | C8H7ClO3. PubChem . Provides chemical identifiers and properties for the title compound.

-

Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH . Although focused on carbohydrates, it provides excellent examples of using protecting groups like benzyl ethers.

-

Selective acylation of the phenolic hydroxyl of (hydroxyalkyl)phenols by using vinyl carboxylates as acyl donors in the presence of rubidium fluoride. ResearchGate . Discusses strategies for selective acylation of phenols.

-

common side reactions with 3,4,5-Trihydroxybenzoyl chloride and how to avoid them. Benchchem . Details the challenges of using a similar bifunctional acyl chloride, including self-esterification and the need for protection.

-

Acyl Chlorides - formation and hydrolysis mechanism. YouTube . A visual explanation of the nucleophilic acyl substitution mechanism.

-

Carl Schotten - Wikipedia . Provides historical context for the Schotten-Baumann reaction.

-

Safety Data Sheet: 3-Fluoro-4-methoxybenzoyl chloride . Provides physical state and moisture sensitivity information for a related compound.

-

Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles (2022). Frontiers in Chemistry . Highlights the importance of vanillin as a renewable starting material.

Sources

- 1. Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. savemyexams.com [savemyexams.com]

- 4. chemistrystudent.com [chemistrystudent.com]

- 5. m.youtube.com [m.youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Carl Schotten - Wikipedia [en.wikipedia.org]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. fishersci.com [fishersci.com]

- 10. arkat-usa.org [arkat-usa.org]

- 11. 4-METHOXYBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

Technical Safety Guide: Handling Vanilloyl Chloride & Derivatives

Part 1: Executive Technical Summary

Vanilloyl chloride (4-Hydroxy-3-methoxybenzoyl chloride) represents a critical yet paradoxical intermediate in medicinal chemistry. While essential for synthesizing vanilloid receptor (TRPV1) modulators and capsaicin analogs, the compound exhibits significant instability in its unprotected form. The presence of a nucleophilic phenolic hydroxyl group alongside a highly electrophilic acid chloride moiety predisposes the molecule to rapid self-polymerization and degradation.

Consequently, this guide addresses the handling of two distinct chemical entities:

-

The Transient Intermediate: Unprotected vanilloyl chloride, typically generated in situ.

-

The Stabilized Reagent:

-protected derivatives (e.g., 4-acetoxy-3-methoxybenzoyl chloride) which are isolable but retain the severe hazards of the acyl chloride functionality.

Critical Hazard Profile:

-

Corrosivity: Category 1B (Causes severe skin burns and eye damage).[1]

-

Reactivity: Violently hydrolyzes in contact with moisture, releasing Hydrogen Chloride (HCl) gas.

-

Lachrymator: Potent inducer of tear production and respiratory distress.[2]

Part 2: Physicochemical Profile & Reactivity Mechanisms

Understanding the "Why" behind the safety protocols is essential for autonomous decision-making in the lab.

The Instability Mechanism

Unlike benzoyl chloride, unprotected vanilloyl chloride is "amphoteric" in a reactivity sense—it contains both the nucleophile (phenol) and the electrophile (acyl chloride).[3]

Figure 1: Reactivity Pathways of Vanilloyl Chloride This diagram illustrates the competing pathways of self-polymerization (degradation) versus the intended hydrolysis/reaction.[3]

Caption: Unprotected vanilloyl chloride is prone to intermolecular attack (Red Arrow) unless O-protected or used immediately in dilute solution.[3]

Quantitative Hazard Data

The following data aggregates properties for the class of vanillic acid chloride derivatives.

| Property | Value / Description | Significance |

| Physical State | Solid (Low melting point) or Oil | Solids can sublime; oils cling to glassware. |

| Boiling Point | >125°C (often dec.)[4] | Distillation is hazardous; purification by recrystallization or use crude. |

| Water Reactivity | High (t½ < 5 min in water) | Rapid generation of HCl gas requires immediate ventilation. |

| Flash Point | >90°C (Derivative dependent) | Combustible, but corrosivity is the primary risk. |

| Vapor Density | > 1 (Heavier than air) | Fumes accumulate in low-lying areas (sinks, waste containers). |

Part 3: Strategic Handling Protocol

This protocol moves beyond generic SDS advice to provide a field-proven workflow for synthesis and transfer.

Engineering Controls & PPE[3]

-

Ventilation: All operations must occur within a certified chemical fume hood operating at face velocity >100 fpm.

-

Glove Selection:

-

Primary: Nitrile (0.11 mm) - Splash protection only.

-

Critical: Laminate film (Silver Shield/4H) or double-gloved Nitrile (0.2 mm) for prolonged handling or synthesis. Acid chlorides permeate standard nitrile rapidly.

-

-

Respiratory: If handling outside a hood (strictly discouraged), a full-face respirator with Acid Gas (E) and Particulate (P100) cartridges is mandatory.

Synthesis & Transfer Workflow (The "Dry" Chain)

Because commercial "Vanilloyl Chloride" is often degraded, in situ generation using Thionyl Chloride (

Figure 2: Safe Synthesis & Quenching Workflow

Caption: Workflow emphasizes the containment of volatiles (SOCl2, HCl) and the decision tree based on protection status.

Detailed Protocol: The "Trap-to-Trap" Evaporation

When removing excess thionyl chloride to isolate the acid chloride:

-

Setup: Connect the reaction flask to a vacuum manifold (Schlenk line).

-

Protection: Place a liquid nitrogen-cooled trap between the flask and the pump. This prevents

and -

Neutralization: The exhaust of the vacuum pump should be vented into a fume hood or a soda-lime scrubber.

Part 4: Emergency Response & Decontamination[5]

Standard spill kits are insufficient for acid chlorides due to the heat and gas generation upon contact with aqueous absorbents.

The "Dry" Neutralization Technique

Do NOT use water on a concentrated spill. [3]

-

Cover: Isolate the spill with a dry absorbent (Vermiculite or dry sand).[5]

-

Scoop: Transfer the absorbed material into a wide-mouth container.

-

Quench: Move the container to the fume hood. Slowly add a dilute solution of Sodium Bicarbonate (

) or Sodium Hydroxide (-

Warning: This will fizz violently and release

.

-

-

Disposal: Once pH is neutral (check with litmus), dispose of as chemical waste.

First Aid (Specific to Acid Chlorides)

-

Inhalation: Immediate removal to fresh air.[1][2][5][6][7][8][9][10][11] If breathing is labored, 100% oxygen is indicated (medical professionals only). Pulmonary edema may be delayed up to 48 hours.

-

Skin Contact:

Part 5: References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 14539878, 4-Hydroxy-3-methoxybenzoyl chloride. Retrieved from [Link]

-

Breckland Scientific (2023). Material Safety Data Sheet: Acid Chlorides and Water Reactivity. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. CN102942470A - Production technology of pharmaceutical grade valeryl chloride - Google Patents [patents.google.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. brecklandscientific.co.uk [brecklandscientific.co.uk]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Methodological & Application

Protocol for synthesizing 4-Hydroxy-3-methoxybenzoyl chloride from vanillic acid

Application Note: Strategic Synthesis of 4-Hydroxy-3-methoxybenzoyl Chloride (Vanilloyl Chloride)

Part 1: Executive Summary & Critical Analysis

1.1 The Synthetic Challenge: The "Phenolic Paradox" Synthesizing 4-Hydroxy-3-methoxybenzoyl chloride (Vanilloyl chloride) presents a classic chemoselectivity challenge known as the "Phenolic Paradox." The target molecule contains two reactive functionalities:[1][2][3][4][5][6][7]

-

Carboxylic Acid (-COOH): The site of desired chlorination.

-

Phenolic Hydroxyl (-OH): A nucleophile capable of attacking the forming acid chloride.

The Risk: If vanillic acid is treated with thionyl chloride (

1.2 Strategic Routes To navigate this, we present two distinct protocols:

-

Route A (The Protected Standard): Acetylation of the phenol prior to chlorination. This is the industry standard for drug development, ensuring high purity and stability.

-

Route B (The Direct In-Situ Method): Direct chlorination under dilute, anhydrous conditions. This is reserved for rapid, one-pot transformations where the acid chloride is consumed immediately.

Part 2: Detailed Experimental Protocols

Route A: The Protected Strategy (Recommended for High Purity)

Objective: Synthesis of 4-Acetoxy-3-methoxybenzoyl chloride as a stable, isolable intermediate.

Step 1: Protection (Acetylation)

-

Reagents: Vanillic acid (1.0 eq), Acetic anhydride (2.5 eq), Pyridine (catalytic) or Sodium Acetate (1.0 eq).

-

Procedure:

-

Suspend vanillic acid in acetic anhydride.

-

Heat to 80°C for 2 hours. The suspension will clear as the reaction proceeds.

-

Quench: Pour the mixture onto crushed ice/water with vigorous stirring. The product, 4-acetoxy-3-methoxybenzoic acid , will precipitate as a white solid.

-

Purification: Filter, wash with cold water, and dry. Recrystallize from ethanol if necessary (Target MP: ~185°C).

-

Step 2: Chlorination

-

Reagents: 4-Acetoxy-3-methoxybenzoic acid (1.0 eq), Thionyl Chloride (

, 5.0 eq), DMF (anhydrous, 2-3 drops). -

Apparatus: Flame-dried round-bottom flask, reflux condenser,

drying tube or -

Procedure:

-

Place the dry acid precursor in the flask.

-

Add

(neat).[1] Add catalytic DMF (activates the -

Reaction: Heat to reflux (75-80°C ) for 2–3 hours. Gas evolution (

, -

Completion: The solution should become homogenous.

-

Isolation: Distill off excess

under reduced pressure (rotary evaporator). -

Azeotropic Drying: Add anhydrous toluene (20 mL) to the residue and evaporate again to remove trace thionyl chloride.

-

Result: Off-white to yellow solid/oil (4-acetoxy-3-methoxybenzoyl chloride). Store under

or use immediately.

-

Route B: Direct Synthesis (For Immediate Use Only)

Objective: Generation of 4-Hydroxy-3-methoxybenzoyl chloride without protection steps.

Critical Warning: This product is unstable. It must be kept in solution and reacted immediately with your nucleophile (amine/alcohol). Do not attempt to store.

-

Reagents: Vanillic acid (1.0 eq), Thionyl Chloride (3.0 eq), Toluene or DCM (Solvent), DMF (Cat.).

-

Procedure:

-

Suspend vanillic acid in anhydrous Toluene (0.5 M concentration). Note: Dilution helps prevent intermolecular polymerization.

-

Add catalytic DMF.[3]

-

Add

dropwise at room temperature. -

Heat to 60°C (mild heating) for 1–2 hours. Avoid vigorous reflux to minimize polymer formation.

-

Work-up: Evaporate solvent and excess

under high vacuum at <40°C . -

Usage: Redissolve the resulting yellow oil immediately in the solvent for the next step (e.g., THF or DCM) and add your nucleophile.

-

Part 3: Quality Control & Validation

Self-Validating the Acid Chloride Formation Direct analysis of acid chlorides on LC-MS or TLC is impossible because they hydrolyze back to the acid on the column/plate. You must use a Quench Test .

Protocol:

-

Take a 50

L aliquot of your reaction mixture. -

Add it to a vial containing 500

L of dry Methanol . -

Wait 5 minutes. (This converts the Acid Chloride

Methyl Ester). -

Run TLC or HPLC on this sample.[8]

-

Target: Methyl vanillate (or Methyl 4-acetoxyvanillate).

-

Failure Mode: If you see the starting Acid peak, conversion was incomplete.

-

Data Summary Table

| Parameter | Route A (Protected) | Route B (Direct) |

| Intermediate Stability | High (Weeks in desiccator) | Low (Minutes/Hours) |

| Purity Profile | >98% (Crystalline) | Variable (Contains oligomers) |

| Atom Economy | Lower (Requires Ac group) | Higher |

| Primary Risk | Hydrolysis during storage | Self-Polymerization |

| Recommended Use | GMP / Drug Synthesis | Rapid Combinatorial Chemistry |

Part 4: Visualization of Reaction Pathways

Figure 1: Synthetic Logic & Decision Tree Caption: Decision matrix for selecting the optimal synthesis route based on stability requirements.

Figure 2: Mechanistic Pathway (Thionyl Chloride Activation) Caption: Vilsmeier-Haack activation mechanism facilitating the chlorination of the carboxylic acid.

Part 5: References

-

PrepChem. "Synthesis of 4-acetoxy-3-methoxybenzoic acid." PrepChem.com. Accessed October 2023. Link

-

Master Organic Chemistry. "Thionyl Chloride (SOCl2) Reaction With Carboxylic Acids." MasterOrganicChemistry.com. Accessed October 2023. Link

-

Google Patents. "Method for producing acid chlorides (CN1225449C)." Google Patents. Accessed October 2023. Link

-

ResearchGate. "Synthesis of the ligustrazine-vanillic acid derivative." ResearchGate.net. Accessed October 2023. Link

-

Reddit ChemPros. "Synthesis of Acyl Chlorides with Thionyl Chloride: Practical Tips." Reddit.com. Accessed October 2023. Link

Sources

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. pjoes.com [pjoes.com]

- 4. rvq-sub.sbq.org.br [rvq-sub.sbq.org.br]

- 5. CN101376627B - The preparation method of 4-hydroxybenzoyl chloride - Google Patents [patents.google.com]

- 6. CN1225449C - Method for producing acid chlorides - Google Patents [patents.google.com]

- 7. An Improved Procedure for Synthesis of DL-4-Hydroxy-3-methoxymandelic Acid (DL-“Vanillyl”-mandelic Acid, VMA) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reddit.com [reddit.com]

Application Note: High-Yield Acylation of Amines with Vanilloyl Chloride

Introduction & Mechanistic Rationale

Vanillamides—amides derived from vanillic acid (4-hydroxy-3-methoxybenzoic acid)—are critical pharmacophores in modern drug development. They serve as the structural foundation for transient receptor potential vanilloid 1 (TRPV1) agonists (e.g., capsaicin analogs), neuroprotective agents[1], and novel histone deacetylase (HDAC) inhibitors utilized in the targeted treatment of neuroblastoma and glioblastoma[2].

Synthesizing vanillamides via the direct acylation of amines with vanilloyl chloride presents a significant chemical hurdle: the precursor possesses a reactive phenolic hydroxyl (-OH) group. Direct treatment of unprotected vanillic acid with chlorinating agents like thionyl chloride (SOCl₂) often leads to uncontrolled self-condensation and polymerization, drastically reducing the yield of the desired acyl chloride[3].

To circumvent this, this protocol employs a robust, self-validating four-step sequence: O-protection, chlorination, amidation, and selective deprotection . By transiently masking the phenol as an acetate ester, the electrophilicity of the acyl chloride is preserved exclusively for the target amine, ensuring high atom economy and scalability[3].

Chemical Workflow & Biological Context

The following diagrams illustrate the synthetic logic of the O-protection strategy and the downstream biological signaling pathway of the resulting vanillamide products.

Fig 1. Step-by-step synthetic workflow for the high-yield preparation of vanillamides.

Fig 2. Downstream signaling pathway of vanillamides acting as TRPV1 receptor agonists.

Comparative Amidation Strategies

Selecting the correct coupling strategy is critical for process chemistry. The table below summarizes the quantitative and qualitative differences between common amidation methods for vanillic acid derivatives.

| Coupling Method | Reagents Required | Phenolic -OH Interference | Typical Yield Range | Scalability | Atom Economy |

| O-Protected Acid Chloride | Ac₂O, SOCl₂, Et₃N | None (Protected) | 85–95% | Excellent | Moderate (Generates SO₂, HCl) |

| Direct Acid Chloride | SOCl₂ (Neat) | High (Polymerization risk) | < 40% | Poor | Moderate |

| Carbodiimide Coupling | EDC·HCl, HOBt, DIPEA | Low to Moderate | 65–85% | Moderate | Low (Large organic byproducts) |

| Mixed Anhydride | Isobutyl chloroformate, NMM | Moderate | 70–85% | Good | Moderate |

Experimental Protocols

The following protocols establish a self-validating system where the completion of each step can be physically or spectroscopically verified before proceeding.

Step 1: O-Protection (Synthesis of 4-Acetoxy-3-methoxybenzoic acid)

Causality: Acetic anhydride is used to mask the phenol. Pyridine acts simultaneously as a solvent, a base to neutralize generated acetic acid, and a nucleophilic catalyst that forms a highly reactive acetylpyridinium intermediate.

-

Reaction: Dissolve vanillic acid (1.0 eq) in anhydrous pyridine (3.0 mL/mmol). Cool to 0 °C in an ice bath.

-

Addition: Add acetic anhydride (1.5 eq) dropwise over 10 minutes.

-

Stirring: Remove the ice bath and stir at room temperature for 3 hours.

-

Workup: Pour the mixture into crushed ice and acidify to pH 2 using 2M HCl. The product will precipitate as a white solid.

-

Isolation & Validation: Filter, wash with cold water, and dry under a vacuum. Self-Validation: Perform IR spectroscopy; the broad phenolic -OH stretch (~3200-3400 cm⁻¹) must be completely absent, replaced by a sharp ester C=O stretch at ~1760 cm⁻¹[3].

Step 2: Acyl Chloride Formation (Synthesis of 4-Acetoxy-3-methoxybenzoyl chloride)

Causality: N,N-Dimethylformamide (DMF) is added in catalytic amounts to react with SOCl₂, generating the Vilsmeier-Haack intermediate (chloroiminium ion). This intermediate acts as the true chlorinating agent, significantly accelerating the conversion of the carboxylic acid to the acyl chloride[4].

-

Reaction: Suspend 4-acetoxy-3-methoxybenzoic acid (1.0 eq) in neat thionyl chloride (5.0 eq).

-

Catalysis: Add 1–2 drops of anhydrous DMF.

-

Reflux: Heat the mixture to 75 °C under a reflux condenser fitted with a drying tube.

-

Validation: Monitor the reaction via the bubbler. The reaction is complete when the evolution of SO₂ and HCl gases ceases (typically 2–3 hours).

-

Purification: Distill off excess SOCl₂ under reduced pressure. To ensure complete removal of residual SOCl₂ and HCl—which would otherwise protonate the amine in the next step—co-evaporate the resulting residue twice with anhydrous toluene (5 mL/mmol). Use the resulting pale yellow oil/solid immediately.

Step 3: Amidation (Acylation of the Target Amine)

Causality: Triethylamine (Et₃N) is utilized as an acid scavenger to neutralize the HCl generated during the nucleophilic acyl substitution, preventing the target amine from precipitating as an unreactive hydrochloride salt.

-

Preparation: Dissolve the target primary or secondary amine (1.1 eq) and Et₃N (2.0 eq) in anhydrous dichloromethane (DCM) (5 mL/mmol) under an inert atmosphere (N₂ or Ar). Cool to 0 °C.

-

Addition: Dissolve the freshly prepared 4-acetoxy-3-methoxybenzoyl chloride from Step 2 in anhydrous DCM (2 mL/mmol) and add it dropwise to the amine solution over 15 minutes.

-

Stirring: Allow the reaction to warm to room temperature and stir for 4 hours.

-

Validation: Monitor by TLC (e.g., 50% EtOAc/Hexane). The acid chloride spot (which converts to the methyl ester on silica if spotted with MeOH) should completely disappear.

-

Workup: Wash the organic layer sequentially with 1M HCl (to remove unreacted amine/Et₃N), saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the O-protected vanillamide.

Step 4: Deprotection (Yielding the Final Vanillamide)

Causality: Potassium carbonate in methanol facilitates a mild, base-catalyzed transesterification. This selectively cleaves the acetate ester to yield methyl acetate and the free phenoxide, leaving the newly formed, thermodynamically stable amide bond fully intact.

-

Reaction: Dissolve the O-protected vanillamide in methanol (10 mL/mmol).

-

Deprotection: Add anhydrous K₂CO₃ (1.5 eq) and stir at room temperature for 2 hours.

-

Validation: Monitor by LC-MS or TLC. The starting material should be entirely consumed, yielding a more polar spot corresponding to the free phenol.

-

Workup: Concentrate the mixture to remove methanol. Dilute the residue with water and carefully neutralize to pH 6-7 using 1M HCl.

-

Isolation: Extract the aqueous phase with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the final vanillamide via recrystallization or flash column chromatography.

References

-

[1] Synthesis and protective effect of new ligustrazine-vanillic acid derivatives against CoCl2-induced neurotoxicity in differentiated PC12 cells Source: PMC (nih.gov) URL:

-

[4] Proposed mechanism for the production of acid chlorides using thionyl chloride Source: ResearchGate URL:

-

[2] New Vanillyl-capped HDAC inhibitors exhibit anti-tumor efficacy in neuroblastoma and glioblastoma cells Source: SFERA (unife.it) URL:

-

[3] Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway Source: PMC (nih.gov) URL:

Sources

- 1. Synthesis and protective effect of new ligustrazine-vanillic acid derivatives against CoCl2-induced neurotoxicity in differentiated PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sfera.unife.it [sfera.unife.it]

- 3. Design, synthesis and evaluation of 4,7-disubstituted 8-methoxyquinazoline derivatives as potential cytotoxic agents targeting β-catenin/TCF4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Reaction conditions for coupling 4-Hydroxy-3-methoxybenzoyl chloride with alcohols

Application Note: Chemoselective Esterification of Alcohols using 4-Hydroxy-3-Methoxybenzoyl Chloride (Vanilloyl Chloride)

Executive Summary

Vanillate esters are highly valued structural motifs in the development of pharmaceuticals (such as opicapone intermediates)[1], lipoxygenase inhibitors, and advanced antioxidant lipoconjugates[2]. However, synthesizing these esters using 4-hydroxy-3-methoxybenzoyl chloride (vanilloyl chloride) presents a unique chemical challenge due to the molecule's bifunctional nature. This application note provides a comprehensive, field-proven guide to achieving chemoselective coupling of vanilloyl chloride with various alcohols, detailing the mechanistic causality behind reagent selection, temperature control, and self-validating workup procedures.

Mechanistic Insights: The Bifunctional Dilemma

As an application scientist, understanding the inherent reactivity of your starting materials is critical to preventing reaction failure. 4-Hydroxy-3-methoxybenzoyl chloride contains two competing reactive sites:

-

The Electrophilic Acyl Chloride: The target site for nucleophilic attack by the alcohol.

-

The Nucleophilic Phenolic Hydroxyl: A potential nucleophile that can attack the acyl chloride of another molecule, leading to self-condensation (polyvanillate formation).

The Causality of Chemoselectivity: Chemoselective esterification is possible without protecting the phenolic hydroxyl group because aliphatic alcohols (primary and secondary) are significantly more nucleophilic than the sterically hindered, electronically deactivated phenolic hydroxyl of the vanilloyl moiety[2].

The critical variable in this reaction is the choice of base. If a strong base (e.g., NaOH or excess Triethylamine, pKa ~10.7) is used, it will deprotonate the phenol (pKa ~9.4) to form a highly nucleophilic phenoxide ion. This instantly triggers rapid self-polymerization. To preserve chemoselectivity, the reaction must either be run under neutral solvolysis conditions[3] or utilize a weak base like Pyridine (pKa 5.2), which scavenges the generated HCl without deprotonating the phenol[1].

Visualizing the Reaction Pathway

Fig 1. Reaction pathway demonstrating chemoselectivity under controlled basic conditions.

Data Presentation: Condition Optimization Matrix

To ensure maximum yield and minimal side reactions, the reaction conditions must be tailored to the steric and electronic nature of the target alcohol.

| Alcohol Class | Example Substrates | Preferred Base | Solvent System | Temp (°C) | Expected Yield |

| Simple Primary | Methanol, Ethanol | None (Solvolysis) | Excess Alcohol | 0 to RT | >90% |

| Complex Primary | Terpenoids, Fenchol | Pyridine | DCM or THF | 0 to 25 | 75–85% |

| Secondary Aliphatic | Isopropanol | Pyridine / DIPEA | DCM | 0 to 40 | 65–80% |

| Phenolic | Phenol, Catechol | Not Recommended | N/A | N/A | <30% (Polymerization) |

Note: For phenolic alcohols, direct coupling with vanilloyl chloride is highly inefficient due to competing nucleophilicities. Mitsunobu conditions using protected vanillic acid are recommended instead[2].

Experimental Protocols

Protocol A: Direct Solvolysis (For Simple Alcohols)

When the target alcohol is inexpensive and easily removed (e.g., methanol), it can serve as both the reactant and the solvent. This method entirely avoids the use of a base, eliminating the risk of phenoxide formation[3][4].

-

Suspend vanillic acid in dry methanol (or ethanol) at 0 °C.

-

Add thionyl chloride (SOCl₂) dropwise to generate vanilloyl chloride in situ[5].

-

Allow the reaction to warm to room temperature and stir for 15 hours. The excess alcohol acts as a heat sink and drives the equilibrium toward the methyl vanillate ester[4].

-

Evaporate the solvent under reduced pressure to yield the crude ester, which is typically >95% pure.

Protocol B: Base-Mediated Coupling (For Complex Alcohols)

For valuable, complex, or solid alcohols (e.g., triazole-conjugates or terpenoids), stoichiometric amounts of the alcohol must be used in a non-participating solvent like Dichloromethane (DCM)[6].

Fig 2. Step-by-step experimental workflow for base-mediated vanilloyl chloride coupling.

Step-by-Step Methodology:

-

Preparation: In an oven-dried flask under inert atmosphere (N₂ or Ar), dissolve the target alcohol (1.0 eq) and Pyridine (1.2 eq) in anhydrous DCM (approx. 0.2 M concentration).

-

Temperature Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0–4 °C. Causality: Low temperatures suppress the activation energy required for self-condensation while allowing the highly favored primary alcohol esterification to proceed.

-

Reagent Addition: Dissolve 4-Hydroxy-3-methoxybenzoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15–30 minutes.

-

Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor the reaction via TLC (Hexanes:Ethyl Acetate 7:3) until the alcohol is fully consumed.

-

Self-Validating Workup:

-

Acid Wash (1M HCl, 2x): Protonates and removes the residual pyridine base into the aqueous layer.

-

Basic Wash (Sat. NaHCO₃, 2x): Any unreacted vanilloyl chloride will have hydrolyzed back to vanillic acid. The bicarbonate wash deprotonates the carboxylic acid, pulling it into the aqueous layer while leaving the target ester in the organic layer.

-

Brine Wash (1x): Removes residual water from the organic phase.

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified vanillate ester.

References

-

US9630955B2 - Chemical compound useful as intermediate for preparing a catechol-O-methyltransferase inhibitor. Google Patents.[5] URL:

-

Synthesis, Characterization, and Preliminary Evaluation of Antimicrobial activity of Imines derived from Vanillic Acid Conjugate. Iraqi Journal of Pharmaceutical Sciences, 2020.[3] URL: [Link]

-

Chemoselective Esterification of Phenolic Acids and Alcohols. Organic Letters, 2002.[2] URL: [Link]

-

Synthesis and protective effect of new ligustrazine-vanillic acid derivatives against CoCl2-induced neurotoxicity in differentiated PC12 cells. European Journal of Medicinal Chemistry (via PMC), 2017.[4] URL: [Link]

-

US20210087183A1 - Process for the preparation of opicapone and intermediates thereof. Google Patents.[1] URL:

-

Click-designed vanilloid-triazole conjugates as dual inhibitors of AChE and Aβ aggregation. RSC Advances, 2023.[6] URL: [Link]

Sources

- 1. US20210087183A1 - Process for the preparation of opicapone and intermediates thereof - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 4. Synthesis and protective effect of new ligustrazine-vanillic acid derivatives against CoCl2-induced neurotoxicity in differentiated PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US9630955B2 - Chemical compound useful as intermediate for preparing a catechol-O-methyltransferase inhibitor - Google Patents [patents.google.com]

- 6. pubs.rsc.org [pubs.rsc.org]

Preparation of vanillamides via 4-Hydroxy-3-methoxybenzoyl chloride intermediate

Application Note: Precision Synthesis of Vanillamides via 4-Hydroxy-3-methoxybenzoyl Chloride

Executive Summary

This application note details the synthesis of vanillamides (capsaicinoids) utilizing 4-Hydroxy-3-methoxybenzoyl chloride (vanilloyl chloride) as the reactive intermediate. While the direct conversion of vanillic acid to its acyl chloride is chemically efficient, the presence of the free phenolic hydroxyl group introduces instability, leading to potential polymerization or self-esterification.

This guide presents two validated protocols:

-

Method A (Direct In-Situ Route): A rapid, high-throughput method generating the unprotected chloride for immediate reaction. Best for screening and small-scale analog synthesis.

-

Method B (Protected Route - O-Acetylation): The industry-standard "Pharma-Grade" protocol involving phenolic protection. This method guarantees high purity and is recommended for scale-up and drug development.

Strategic Pathway Analysis

The core challenge in this synthesis is the nucleophilic nature of the phenol on the vanillic acid core. If left unprotected, it can compete with the external amine nucleophile or react with the acyl chloride moiety, forming polyesters.

Figure 1: Synthetic Pathways for Vanillamides

Caption: Comparison of Direct (Red) vs. Protected (Green) synthetic routes. Method A requires strict temperature control to prevent self-polymerization.

Method A: Direct Synthesis (In-Situ Generation)

Application: Rapid analog library generation; substrates tolerant of acidic byproducts. Critical Constraint: The intermediate 4-Hydroxy-3-methoxybenzoyl chloride is moisture-sensitive and thermally unstable. It must be used immediately after generation.

Reagents & Materials

-

Precursor: Vanillic Acid (4-Hydroxy-3-methoxybenzoic acid) [CAS: 121-34-6]

-

Reagent: Thionyl Chloride (

), freshly distilled. -

Catalyst: N,N-Dimethylformamide (DMF), anhydrous.

-

Solvent: Dichloromethane (DCM) or Toluene (Anhydrous).

-

Amine: Target amine (e.g., Nonylamine for Pseudocapsaicin).

Step-by-Step Protocol

-

Chlorination (Acid Chloride Formation):

-

In a flame-dried round-bottom flask under

atmosphere, suspend Vanillic Acid (1.0 eq) in anhydrous DCM (10 vol) . -

Add catalytic DMF (0.05 eq) .

-

Slowly add Thionyl Chloride (1.5 eq) dropwise via an addition funnel at 0°C.

-

Allow the mixture to warm to room temperature (RT) and stir for 2–3 hours.

-

Checkpoint: The suspension should become a clear solution, indicating conversion to the acid chloride.

-

Note: Do not reflux aggressively. High temperatures (>60°C) promote intermolecular esterification (polymerization).

-

-

Isolation (Solvent Swap):

-

Concentrate the reaction mixture under reduced pressure (Rotavap) at <40°C to remove excess

and HCl. -

Result: A viscous, amber-colored oil or semi-solid (4-Hydroxy-3-methoxybenzoyl chloride).

-

Action: Immediately re-dissolve in fresh anhydrous DCM for the next step. Do not store.

-

-

Amidation (Coupling):

-

Cool the acid chloride solution to 0°C.[1]

-

In a separate vessel, prepare a solution of the Target Amine (1.1 eq) and Triethylamine (

, 2.0 eq) in DCM. -

Add the amine solution dropwise to the acid chloride solution.

-

Stir at RT for 4 hours.

-

-

Work-up:

Method B: Protected Route (O-Acetylation)

Application: High-purity synthesis (e.g., GMP manufacturing); synthesis of complex capsaicinoids. Rationale: Acetylation masks the phenol, preventing side reactions and allowing rigorous purification of the intermediate.

Step-by-Step Protocol

-

Protection (O-Acetylation):

-

React Vanillic Acid with Acetic Anhydride (excess) and catalytic

at 60°C for 2 hours. -

Pour into ice water to precipitate O-Acetyl Vanillic Acid . Filter and dry.

-

Validation: MP ~142-144°C.

-

-

Chlorination:

-

React O-Acetyl Vanillic Acid with

(1.5 eq) in Toluene at 70°C for 3 hours. -

Concentrate to yield O-Acetyl Vanilloyl Chloride (Stable solid).

-

-

Amidation:

-

React O-Acetyl Vanilloyl Chloride with Amine and Base (

) in DCM. -

Isolate the O-Acetyl Vanillamide .

-

-

Deprotection (Hydrolysis):

-

Dissolve the intermediate in Methanol/Water.

-

Add NaOH (2.0 eq) and stir at RT for 1 hour.

-

Acidify with HCl to pH 3 to precipitate the final Vanillamide .

-

Quantitative Comparison & Troubleshooting

| Parameter | Method A (Direct) | Method B (Protected) |

| Step Count | 2 (One-pot potential) | 4 |

| Overall Yield | 50–70% | 75–85% |

| Purity Profile | Moderate (Oligomers possible) | High (>98%) |

| Time Efficiency | High (<6 hours) | Low (2–3 days) |

| Key Risk | Polymerization of intermediate | Hydrolysis during deprotection |

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Low Yield (Method A) | Polymerization of acid chloride. | Keep reaction temp <40°C. Dilute reaction (20 vol solvent). |

| Dark/Black Product | Oxidation of phenol. | Perform all steps under strict |

| Incomplete Reaction | Deactivation of | Ensure |

| Sticky Solid | Residual solvent/impurities. | Triturate with cold pentane or diethyl ether. |

References

-

Direct Synthesis Feasibility: CN101376627B - Preparation method of 4-hydroxybenzoyl chloride. (Demonstrates feasibility of unprotected hydroxy-benzoyl chlorides using controlled temperature and DMF catalysis).

-

General Acid Chloride Protocol: Organic Syntheses, Coll. Vol. 3, p.714 (1955). (Standard protocols for acid chloride generation using thionyl chloride).

-